molecular formula C22H24N4O3S2 B2536828 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 894948-54-0

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2536828
CAS RN: 894948-54-0
M. Wt: 456.58
InChI Key: BENIPWSKQMDFMI-UHFFFAOYSA-N
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Description

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

Research in crystallography has explored similar compounds to understand their molecular conformations and interactions. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and related molecules reveal the crystal structures and folding conformations of these compounds, highlighting intramolecular hydrogen bonding that stabilizes their folded conformations (Subasri et al., 2016), (Subasri et al., 2017). This information is crucial for understanding how these molecules interact with biological targets.

Antitumor Activity

Compounds with a structure similar to "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide" have been synthesized and evaluated for their potential antitumor activity. For example, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been developed as antifolates, showing significant inhibitory activity against human dihydrofolate reductase (DHFR) as well as tumor cell growth in culture (Gangjee et al., 2007). These findings suggest the therapeutic potential of similar compounds in cancer treatment.

Molecular Docking Studies

Molecular docking studies offer insights into the binding affinities and interactions of compounds with biological targets. A speculative analysis on the electronic structure and molecular docking of a closely related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, as an anti-amoebic agent, has been conducted to understand its interactions with biological targets (Shukla & Yadava, 2020). Such studies are fundamental in drug design and development processes.

properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14(2)16-8-10-17(11-9-16)31(28,29)19-12-24-22(26-21(19)23)30-13-20(27)25-18-7-5-4-6-15(18)3/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENIPWSKQMDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.